molecular formula C18H19N5O B2478489 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide CAS No. 1428359-21-0

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide

Cat. No.: B2478489
CAS No.: 1428359-21-0
M. Wt: 321.384
InChI Key: IUYNICZHSPTOAL-UHFFFAOYSA-N
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Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused to a pyrimidine ring, with an acetamide group attached to the pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: Starting with a suitable diketone and hydrazine, the pyrazole ring is formed through a cyclization reaction.

    Synthesis of the pyrimidine ring: The pyrazole derivative is then reacted with appropriate reagents to form the pyrimidine ring.

    Attachment of the acetamide group: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts such as acids or bases may be employed to accelerate the reactions.

    Control of temperature and pressure: Reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.

    Purification techniques: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study biological pathways and mechanisms, especially those involving heterocyclic compounds.

    Materials Science: It may be utilized in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence various signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(p-tolyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.

    N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(m-tolyl)acetamide: Another isomer with a different position of the methyl group on the aromatic ring.

Uniqueness

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in designing compounds with tailored functionalities for specific applications.

Properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-2-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-6-4-5-7-15(12)9-18(24)21-16-10-17(20-11-19-16)23-14(3)8-13(2)22-23/h4-8,10-11H,9H2,1-3H3,(H,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYNICZHSPTOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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